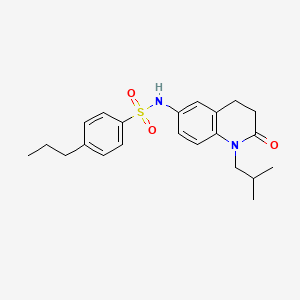
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide is a chemical entity that appears to be related to the class of tetrahydroisoquinoline derivatives. These derivatives are known for their biological activity, particularly in the context of protein kinase inhibition and adrenergic receptor agonism. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds within the same chemical family.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been reported through methods such as the activated Pictet-Spengler reaction, which involves the formation of imines followed by cyclization and subsequent oxidation steps . The specific synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide would likely involve similar strategies, with modifications to introduce the isobutyl and propylbenzenesulfonamide groups at the appropriate positions on the tetrahydroquinoline core.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by a six-membered alicyclic ring fused to a benzene ring, which in the case of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, would be further modified by the presence of an isobutyl group and a propylbenzenesulfonamide moiety. The planarity and electronic distribution of these compounds can significantly affect their intramolecular charge transfer properties and fluorescence characteristics, as observed with similar compounds .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including interactions with protein kinases. For instance, when the naphthalene ring of certain sulfonamides is replaced by an isoquinoline ring, the resulting compounds lose their calmodulin antagonism but retain the ability to inhibit protein kinases . This suggests that the compound may also interact with protein kinases, potentially in a selective manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives can be influenced by their substituents. For example, the introduction of a benzenesulfonamide moiety has been shown to confer potent and selective agonistic activity towards human beta3 adrenergic receptors . The specific physical properties such as solubility, melting point, and stability of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide would need to be determined experimentally, but it is likely that the compound would exhibit properties conducive to its biological activity.
Applications De Recherche Scientifique
Enzyme Inhibition
Isoquinolinesulfonamides, including compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, have been identified as potent inhibitors of various protein kinases. For instance, H-89, an isoquinolinesulfonamide derivative, exhibits significant inhibition of cyclic AMP-dependent protein kinase (protein kinase A) with negligible effects on other kinases, illustrating the selectivity and potential therapeutic applications of these compounds in modulating kinase-mediated signaling pathways (Chijiwa et al., 1990). Similarly, another study highlighted the inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C by isoquinolinesulfonamides, underscoring their broad-spectrum kinase inhibition properties (Hidaka et al., 1984).
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives, including those with structural similarities to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide, has been demonstrated through the synthesis and evaluation of novel compounds. For example, a study on 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates showcased significant antimicrobial activity against various bacterial and fungal strains, indicating the therapeutic potential of these compounds in treating infections (Vanparia et al., 2010).
Antitumor Effects
Research has also explored the antitumor activities of tetrahydroquinoline derivatives bearing the sulfonamide moiety. These compounds have been synthesized and evaluated for their in vitro antitumor activity, with several derivatives showing potent efficacy against various cancer cell lines. This suggests the role of such compounds in inducing apoptotic pathways and inhibiting cancer cell proliferation, highlighting their potential as novel antitumor agents (Alqasoumi et al., 2010).
Propriétés
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-4-5-17-6-10-20(11-7-17)28(26,27)23-19-9-12-21-18(14-19)8-13-22(25)24(21)15-16(2)3/h6-7,9-12,14,16,23H,4-5,8,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVAHZSXCVKGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)
![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)
![Methyl 2-amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2526016.png)
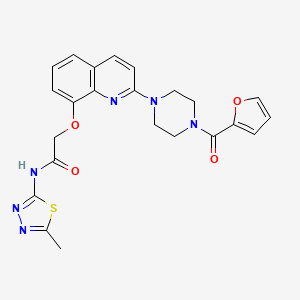
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)
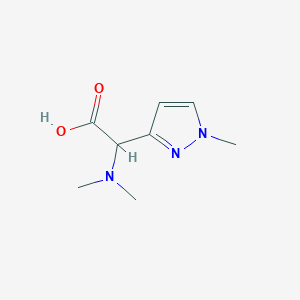

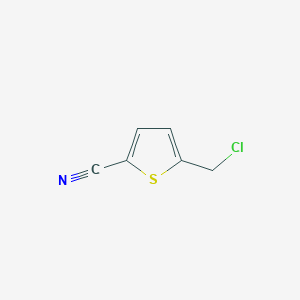

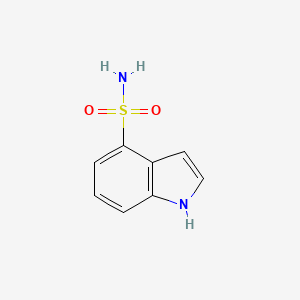
![Bicyclo[2.2.1]heptane-1-carboxamide, 4,7,7-trimethyl-3-oxo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B2526027.png)
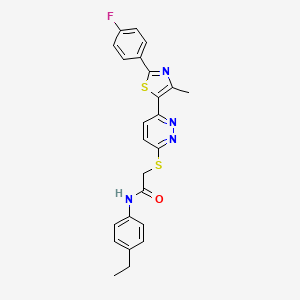
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-3-ylpyrazole](/img/structure/B2526032.png)